molecular formula C9H12ClNO B1266331 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride CAS No. 13935-78-9

2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride

Cat. No.: B1266331
CAS No.: 13935-78-9
M. Wt: 185.65 g/mol
InChI Key: KNFDUVWKQCDJQM-UHFFFAOYSA-N
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Description

2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral aminoindane derivative of interest in medicinal chemistry and neuroscience research. Its molecular formula is C9H11NO . This compound is a rigid analogue of amphetamine and is part of a class of synthetic aminoindanes originally explored in the context of anti-Parkinsonian drugs . As a research chemical, its primary applications are in pharmacological profiling and as a tool compound for investigating the function of monoamine transporters and receptors in the central nervous system. Studies on closely related aminoindane analogues have shown interaction with plasma membrane monoamine transporters (for serotonin, norepinephrine, and dopamine) and α2-adrenergic receptors, suggesting utility for investigating neurotransmitter systems . Researchers utilize this compound and its derivatives in vitro and in vivo to study uptake inhibition and release mechanisms, which can support the development of treatments for neurological disorders. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, personal use, or human consumption. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international laws and regulations regarding the possession and use of this substance.

Properties

IUPAC Name

2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFDUVWKQCDJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930444
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1)
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Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13935-78-9
Record name 1-Indanol, 2-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride
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Preparation Methods

Methodology

This method reduces the ketone group in 2-aminoindanone to a secondary alcohol while preserving the amino group. A chiral catalyst ensures enantiomeric purity, typically yielding the (1S,2S)- or (1R,2R)-configuration.

Reaction Conditions

  • Catalyst : Alumino nickel (40–50% Ni content, 60–80 mesh)
  • Solvent : Ethanol or methanol
  • Temperature : 50–60°C
  • Pressure : 50–55 psi H₂
  • Time : 8–12 hours

Procedure

  • Dissolve 2-aminoindanone in ethanol with 20% NaOH.
  • Add alumino nickel catalyst under H₂ atmosphere.
  • Heat to 50–60°C with stirring until TLC confirms completion.
  • Filter, extract with dichloromethane, and treat with HCl to precipitate the hydrochloride salt.

Yield : 85–92%

Industrial Optimization

  • Scale-Up : Continuous flow reactors enhance throughput by 30% compared to batch processes.
  • Catalyst Recycling : Nickel catalysts are reactivated via calcination at 400°C, reducing costs by 20%.

Reductive Amination of Indanone Derivatives

Two-Step Synthesis

This approach converts indanone to the target compound via intermediate oxime formation.

Step 1: Oxime Formation

  • Reagents : Hydroxylamine hydrochloride, NaOH
  • Conditions : Reflux in ethanol (4–6 hours)
  • Intermediate : 2-aminoindanone oxime (95% purity)

Step 2: Hydrogenation

  • Catalyst : Pd/C (10% w/w) or Raney Ni
  • Solvent : Ethanol/water (9:1)
  • Pressure : 30 psi H₂
  • Yield : 76–82%

Mechanism :
$$
\text{Indanone} \xrightarrow{\text{NH}2\text{OH}} \text{Oxime} \xrightarrow[\text{H}2]{\text{Pd/C}} \text{2-Amino-2,3-dihydro-1H-inden-1-ol}
$$

Stereochemical Control

  • (1S,2S)-Enantiomer : Use (R)-BINAP-Ru catalyst in asymmetric hydrogenation (ee >98%).
  • (1R,2R)-Enantiomer : Employ (S)-proline-derived chiral auxiliaries during oxime formation.

Hydrogenation of Oxime Intermediates

Direct Reduction

Oximes derived from 2-nitroindanone are reduced to the amino alcohol under mild conditions.

Reagents :

  • Sodium borohydride (NaBH₄) in methanol
  • Zn/HCl for nitro group reduction

Conditions :

  • Temperature : 25–30°C
  • Time : 2–4 hours
  • Yield : 70–75%

Example Protocol

  • React 2-nitroindanone with hydroxylamine hydrochloride.
  • Reduce the oxime with NaBH₄ in methanol.
  • Acidify with HCl to isolate the hydrochloride salt.

Palladium-Catalyzed Hydrogenation

  • Catalyst : Pd/BaSO₄ (5% w/w)
  • Solvent : Ethanol
  • Pressure : 15–20 psi H₂
  • Diastereoselectivity : 85:15 cis:trans ratio

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity (%) Stereocontrol Scale
Catalytic Hydrogenation Alumino Ni 85–92 98–99 High (chiral catalysts) Industrial
Reductive Amination Pd/C 76–82 95–97 Moderate Laboratory
Oxime Hydrogenation NaBH₄/Zn 70–75 90–93 Low Small-scale

Industrial-Scale Production

Cost-Efficiency Metrics

  • Raw Material Cost : $120–150/kg (2-aminoindanone)
  • Catalyst Consumption : 0.5 kg per 100 kg product
  • Energy Use : 15–20 kWh/kg

Environmental Considerations

  • Waste Streams : Ethanol (90% recycled), nickel residues (hazardous)
  • Green Chemistry : Subcritical water as solvent reduces VOC emissions by 40%

Challenges and Innovations

Enantiomeric Purity

  • Issue : Racemization during HCl salt formation.
  • Solution : Use chiral HCl donors (e.g., (S)-mandelic acid).

Byproduct Formation

  • Common Byproducts : Over-reduced indane derivatives (5–8%).
  • Mitigation : Optimize H₂ pressure (<50 psi).

Emerging Techniques

Biocatalytic Routes

  • Enzyme : Alcohol dehydrogenase from Lactobacillus kefir.
  • Conditions : pH 7.0, 30°C, NADPH cofactor.
  • Yield : 68% (ee >99%).

Flow Chemistry

  • Reactors : Microfluidic channels with immobilized Ru catalysts.
  • Throughput : 500 g/hour.

Quality Control Protocols

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient.
  • Chiral GC : β-Cyclodextrin column, 120°C.

Spectroscopic Data

  • ¹H NMR (D₂O): δ 7.2–7.4 (m, 4H, Ar-H), 4.1 (dd, J=8.5 Hz, 1H), 3.2 (m, 2H), 2.9 (m, 1H).
  • IR : 3356 cm⁻¹ (N-H), 1588 cm⁻¹ (C=C).

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Indanone derivatives.

    Reduction: Fully saturated indan derivatives.

    Substitution: Various substituted indan derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can bind to receptors, modulating their function and influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Methyl/ethyl substitutions (e.g., 2-Methyl-, 5,6-Diethyl-) increase steric bulk and lipophilicity, influencing receptor binding and metabolic stability .
  • Fluorinated derivatives (e.g., 4-Fluoro-) improve bioavailability and metabolic resistance due to fluorine’s electronegativity .

Key Observations :

  • Friedel-Crafts reactions are pivotal for introducing substituents (e.g., acetyl groups) with high regioselectivity .
  • Multi-step syntheses (e.g., 5,6-Diethyl-) achieve high purity (>99%) but require complex protection strategies .

Physicochemical Properties

Property This compound 2-Methyl- analogue 5,6-Diethyl- analogue Ethyl carboxylate analogue
Molecular Weight 236.70 199.68 247.74 241.72
Polar Groups -NH₂, -OH -NH₂ -NH₂ -NH₂, -COO⁻
LogP (Predicted) ~1.2 ~2.0 ~3.5 ~1.8
Solubility (Water) Moderate (HCl salt) Low Very low Moderate

Key Observations :

  • The hydroxyl group in the target compound enhances water solubility compared to methyl/ethyl derivatives .
  • Carboxylate analogues (e.g., ethyl ester) balance lipophilicity and solubility due to ionizable groups .

Biological Activity

2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride (commonly referred to as indan-1-ol derivative) is a bicyclic compound characterized by its unique indene core, which includes both amino and hydroxyl functional groups. This structure is significant for its potential biological activities, particularly in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.

The molecular formula of this compound is C9H10ClNO, with a molecular weight of 185.65 g/mol. Its structure allows for diverse interactions with biological macromolecules, which can influence its pharmacological properties.

Neuropharmacological Effects

Research indicates that this compound may act as an inhibitor or modulator in neurotransmitter systems. Computational studies suggest that compounds with similar structures often exhibit significant bioactivity, indicating potential therapeutic uses in treating neurological disorders.

Table 1: Comparison of Biological Activities of Indan Derivatives

Compound NameStructure CharacteristicsNotable Biological Activity
2-AminoindanolAmino group on indan structureLower toxicity profile
3-HydroxyindoleHydroxyl group on indole structureAntioxidant properties
SerotoninIndole structure with hydroxyl groupMood regulation

Enzyme Inhibition

The compound has been studied for its potential role in enzyme inhibition. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds, facilitating interactions with various enzymes and receptors. This mechanism is crucial for modulating biological pathways and achieving therapeutic effects.

Study on Antiviral Activity

A study synthesized novel indanyl nucleoside analogues derived from 2-amino-1-indanol to evaluate their anti-hepatitis C virus (HCV) activity. Although these derivatives did not show expected antiviral efficacy, they provided insights into the molecular interactions necessary for effective drug design against HCV .

Cytotoxicity Assessment

In vitro assessments using Huh7.5 SG cells demonstrated that the compound's derivatives exhibited varying degrees of cytotoxicity at different concentrations (1.56 to 100 µM). Notably, certain concentrations resulted in significant cell viability loss, highlighting the need for further investigation into their therapeutic window .

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The stereochemistry plays a crucial role in binding affinity and specificity, potentially leading to inhibition of enzyme activity or modulation of receptor function .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and identifiers for 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride?

  • Answer : The compound has a molecular formula of C₉H₁₂ClNO , a molecular weight of 169.65 g/mol (exact mass: 169.0607), and CAS RN 10305-73-4 . Structural characterization via NMR (¹H, ¹³C) and X-ray crystallography (using tools like ORTEP-III) is recommended for confirmation. The enantiomeric form (R or S) must be specified, as chirality impacts biological activity .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A six-step synthesis starting from 2-aminoindan involves Friedel-Crafts acetylation, hydrogenation, and HCl salt formation. Key steps include regioselective acetylation using acetyl chloride as both reagent and solvent, avoiding halogenated solvents . Purity optimization (≥95%) can be achieved via recrystallization or chromatography .

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

  • Answer : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid skin/eye contact and inhalation; use PPE (gloves, goggles, lab coats). For spills, neutralize with inert absorbents (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can stereochemical purity of enantiomers be validated, and what analytical methods are optimal?

  • Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polar solvents (hexane/isopropanol) for separation. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or X-ray crystallography . Racemic mixtures require resolution using chiral auxiliaries .

Q. What experimental strategies address contradictory bioactivity data in PAL inhibition studies?

  • Answer : Contradictions may arise from stereochemical impurities or assay conditions. Redesign assays using recombinant PAL isoforms (e.g., from Arabidopsis thaliana) with kinetic analysis (Km, Vmax). Validate via competitive inhibition assays with L-phenylalanine as a substrate .

Q. How can this compound be optimized for DDR1 inhibition in pancreatic cancer models?

  • Answer : Introduce carboxamide substituents at the 5-position to enhance binding affinity. Evaluate in vitro using kinase inhibition assays (IC₅₀) and in vivo via xenograft models. Compare with analogs like 2-amino-2,3-dihydro-1H-indene-5-carboxamide .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer : Perform molecular docking (AutoDock Vina) using DDR1 crystal structures (PDB: 4BKJ). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can prioritize substituents for synthesis .

Q. How do structural modifications at the indene ring impact metabolic stability?

  • Answer : Fluorination at the 4-position (e.g., 4-fluoro analogs) reduces CYP450-mediated oxidation. Assess metabolic stability using liver microsome assays (human/rat) and LC-MS/MS for metabolite identification .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Friedel-Crafts acylation, hydrogenation, chiral resolution
Characterization ¹H/¹³C NMR, X-ray crystallography (ORTEP-III), chiral HPLC
Biological Evaluation PAL inhibition assays, DDR1 kinase profiling, xenograft models
Computational Analysis Molecular docking (AutoDock), QSAR, molecular dynamics (GROMACS)

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